1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of boron in the molecule allows for unique reactivity and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydroboration of alkenes or alkynes, which involves the addition of a boron-hydrogen bond across the carbon-carbon multiple bond . This reaction is usually rapid and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The phenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its anticancer properties and as a component in boron neutron capture therapy (BNCT).
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki–Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium . This step is crucial for the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with cancer cells in BNCT.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling.
Pinacolborane: A borane derivative used in hydroboration reactions.
Boronic Esters: A class of compounds similar to dioxaborolanes, used in various organic transformations.
Uniqueness
1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the phenyl and dichlorophenyl groups. This combination allows for versatile applications in synthesis and research, making it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-8-17(14)23-12-13-9-10-15(21)16(22)11-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURMYJOOXAZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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